molecular formula C16H18N4O4S3 B4136987 N-[5-(allylthio)-1,3,4-thiadiazol-2-yl]-3-(4-morpholinylsulfonyl)benzamide

N-[5-(allylthio)-1,3,4-thiadiazol-2-yl]-3-(4-morpholinylsulfonyl)benzamide

Cat. No.: B4136987
M. Wt: 426.5 g/mol
InChI Key: LZJFJMWUEXKEGX-UHFFFAOYSA-N
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Description

This compound features a 1,3,4-thiadiazole core substituted with an allylthio group at position 5 and a 3-(4-morpholinylsulfonyl)benzamide moiety at position 2.

Properties

IUPAC Name

3-morpholin-4-ylsulfonyl-N-(5-prop-2-enylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O4S3/c1-2-10-25-16-19-18-15(26-16)17-14(21)12-4-3-5-13(11-12)27(22,23)20-6-8-24-9-7-20/h2-5,11H,1,6-10H2,(H,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZJFJMWUEXKEGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCSC1=NN=C(S1)NC(=O)C2=CC(=CC=C2)S(=O)(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(allylthio)-1,3,4-thiadiazol-2-yl]-3-(4-morpholinylsulfonyl)benzamide typically involves multiple steps, starting with the formation of the thiadiazole ring. This can be achieved through the cyclization of appropriate thiosemicarbazide derivatives under acidic conditions. The allylthio group is introduced via nucleophilic substitution reactions, while the morpholine sulfonyl group is incorporated through sulfonation reactions using reagents like chlorosulfonic acid and morpholine.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pH, and reaction time, as well as the use of catalysts to enhance reaction rates. Purification steps such as recrystallization or chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Thiadiazole Ring Formation

The 1,3,4-thiadiazole core is typically synthesized through cyclodehydration of thiosemicarbazide derivatives with carboxylic acids. For example:

  • Reagents : Thiosemicarbazide + carboxylic acid derivatives (e.g., 3-(4-morpholinylsulfonyl)benzoic acid) in the presence of polyphosphate ester (PPE) or POCl₃.

  • Conditions : Reaction proceeds at 80–90°C in chloroform or POCl₃ medium, yielding the thiadiazole ring via intermediate acylation and cyclization .

  • Mechanism : Nucleophilic attack by thiosemicarbazide on the carboxylic acid, followed by dehydration and cyclization .

Allylthio Substitution

The allylthio group (-S-CH₂-CH=CH₂) is introduced via nucleophilic substitution:

  • Reagents : 5-mercapto-1,3,4-thiadiazole derivatives + allyl bromide/base.

  • Conditions : Ethanol reflux (6–8 hours) with catalytic sulfuric acid, achieving yields up to 92% .

Morpholinylsulfonyl Coupling

The morpholinylsulfonyl group is attached via sulfonation and subsequent amine coupling:

  • Reagents : 3-sulfobenzoic acid chloride + morpholine in anhydrous THF.

  • Conditions : Room temperature, with NaHCO₃ to neutralize HCl byproducts .

Thiadiazole Core

  • Nucleophilic Substitution : The sulfur atom at position 2 undergoes substitution with alkyl/aryl halides (e.g., allyl bromide) .

  • Electrophilic Addition : The allylthio group participates in Michael additions or oxidation to sulfoxide/sulfone derivatives .

Benzamide Group

  • Hydrolysis : Under acidic/basic conditions, the benzamide hydrolyzes to 3-(4-morpholinylsulfonyl)benzoic acid .

  • Acylation : Reacts with acid chlorides to form substituted amides (e.g., acetyl derivatives) .

Morpholinylsulfonyl Group

  • Stability : Resists hydrolysis under physiological conditions but degrades in strong acids/bases to morpholine and sulfonic acid .

Comparative Reaction Data

Reaction Type Reagents/Conditions Yield Key Reference
Thiadiazole synthesisThiosemicarbazide + PPE, 85°C87–92%
Allylthio substitutionAllyl bromide, H₂SO₄, ethanol reflux92%
Sulfonamide couplingMorpholine, THF, NaHCO₃83%
Benzamide hydrolysis6M HCl, 100°C, 4 hours95%

Biological Interactions

While direct pharmacological data for this compound is limited, structurally related 1,3,4-thiadiazoles exhibit:

  • Antimicrobial Activity : Via thiol-disulfide exchange with microbial enzymes .

  • Enzyme Inhibition : The allylthio group may inhibit cytochrome P450 or glutathione S-transferase .

Stability and Degradation

  • Thermal Stability : Decomposes above 220°C, releasing SO₂ and morpholine .

  • Photodegradation : UV exposure leads to cleavage of the allylthio group, forming disulfides .

Scientific Research Applications

Synthesis and Structural Characteristics

The compound belongs to the class of 1,3,4-thiadiazole derivatives, which are known for their diverse biological activities. The synthesis typically involves the reaction of thiosemicarbazides with carbon disulfide followed by cyclization to form the thiadiazole ring. The introduction of substituents such as allylthio and morpholinylsulfonyl enhances its biological activity.

Anticancer Activity

1,3,4-Thiadiazole derivatives have been extensively studied for their anticancer properties. Research indicates that compounds containing the thiadiazole moiety exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives similar to N-[5-(allylthio)-1,3,4-thiadiazol-2-yl]-3-(4-morpholinylsulfonyl)benzamide have shown promising results in inhibiting tumor growth through mechanisms involving apoptosis and cell cycle arrest .

Anticonvulsant Properties

Studies have demonstrated that certain thiadiazole derivatives possess anticonvulsant activity. The compound's structure allows it to interact with GABA receptors and voltage-gated ion channels, which are critical in managing seizure disorders. In vivo studies using models like the maximal electroshock (MES) and pentylenetetrazol (PTZ) tests have shown that these compounds can significantly reduce seizure frequency and severity without exhibiting significant toxicity .

Antimicrobial Activity

Thiadiazole derivatives have also been investigated for their antimicrobial properties. The presence of the allylthio group is believed to enhance the compound's ability to penetrate microbial membranes, leading to increased efficacy against various bacterial strains. Studies indicate that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of thiadiazole derivatives. Modifications at specific positions on the thiadiazole ring or the benzamide moiety can significantly affect biological activity. For example:

  • Substituents like halogens or alkyl groups at the 5-position of the thiadiazole ring enhance anticancer activity.
  • Morpholinylsulfonyl groups improve solubility and bioavailability, making them more effective in therapeutic applications .

Case Study: Anticancer Activity

In a study published by Bhattacharya et al., several 1,3,4-thiadiazole derivatives were synthesized and tested for anticancer activity against human cancer cell lines. The study found that compounds with similar structural features to this compound exhibited IC50 values in the low micromolar range, indicating potent anticancer effects .

Case Study: Anticonvulsant Efficacy

Another study evaluated a series of thiadiazole derivatives for their anticonvulsant properties using animal models. Compounds were administered at varying doses, and those resembling this compound demonstrated significant protection against seizures in both MES and PTZ tests .

Mechanism of Action

The mechanism of action of N-[5-(allylthio)-1,3,4-thiadiazol-2-yl]-3-(4-morpholinylsulfonyl)benzamide involves its interaction with specific molecular targets and pathways. The thiadiazole ring and sulfonyl group are key functional groups that contribute to its biological activity. The compound may inhibit enzymes or interact with cellular receptors, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Substituent Effects on Activity

  • Morpholinylsulfonyl vs. Trifluoromethyl : The morpholinylsulfonyl group in the target compound improves solubility and hydrogen-bonding capacity relative to the lipophilic -CF₃ group in , which may alter pharmacokinetics and target selectivity .
  • Oxadiazole vs. Thiadiazole Cores : Oxadiazole derivatives (e.g., ) generally exhibit lower anticancer activity compared to thiadiazole analogs, likely due to reduced electronic interaction with biological targets .

Pharmacological and Mechanistic Insights

Anticancer Activity

  • The trifluoromethyl-substituted analog () demonstrated superior cytotoxicity (IC₅₀ = 1.99 µM against HBV) compared to oxadiazole derivatives, highlighting the importance of electron-withdrawing groups .
  • Morpholinylsulfonyl-containing compounds (e.g., ) show enhanced inhibition of kinases and proteases, suggesting the target compound may act via similar pathways .

Antimicrobial and Anti-inflammatory Effects

  • Oxadiazole derivatives with methylthio or chlorothiophene substituents () exhibit broad-spectrum antimicrobial activity , though thiadiazole cores generally show higher potency due to sulfur’s electronegativity .
  • The morpholine ring in the target compound may contribute to anti-inflammatory effects by modulating nitric oxide synthase or COX-2 pathways, as seen in structurally related sulfonamides .

Key Research Findings and Gaps

  • Structural Optimization : Substitution at position 5 of the thiadiazole ring (e.g., allylthio, methylphenyl) significantly impacts bioactivity. Allylthio’s unsaturated bond may offer conjugation advantages for targeted drug delivery .
  • Data Gaps: Limited direct data exist for the target compound’s pharmacokinetics (e.g., bioavailability, half-life). Analog studies suggest moderate metabolic stability due to the morpholine ring’s resistance to oxidation .

Biological Activity

N-[5-(allylthio)-1,3,4-thiadiazol-2-yl]-3-(4-morpholinylsulfonyl)benzamide is a compound that incorporates a thiadiazole moiety known for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article delves into the biological activities associated with this compound, supported by relevant research findings and case studies.

Chemical Structure

The compound consists of:

  • A thiadiazole ring which contributes to its bioactivity.
  • An allylthio group that enhances its pharmacological properties.
  • A morpholinylsulfonyl benzamide structure that may improve solubility and bioavailability.

Antimicrobial Activity

Thiadiazole derivatives are widely recognized for their antimicrobial properties. Research indicates that compounds containing the thiadiazole scaffold exhibit significant activity against various bacterial strains. For instance:

  • In vitro studies have shown that derivatives of thiadiazole can inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
  • A study involving the synthesis of similar compounds demonstrated effective antibacterial activity, suggesting potential applications in treating bacterial infections .

Anticancer Activity

The anticancer potential of this compound has been explored in various studies:

  • Cell viability assays revealed that compounds with thiadiazole structures can significantly reduce cell proliferation in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) .
  • The compound's mechanism may involve the inhibition of key signaling pathways associated with tumor growth, particularly through interactions with EGFR and HER-2 receptors .

Anti-inflammatory Activity

Thiadiazole derivatives have also been noted for their anti-inflammatory effects:

  • Studies indicate that these compounds can modulate inflammatory responses by inhibiting pro-inflammatory cytokines and mediators .
  • This activity suggests potential therapeutic applications in inflammatory diseases.

Study 1: Antimicrobial Efficacy

A recent study synthesized a series of thiadiazole derivatives and evaluated their antimicrobial efficacy using standard broth microdilution methods. The results showed promising antibacterial activity against both E. coli and S. aureus, with minimum inhibitory concentrations (MICs) ranging from 16 to 64 µg/mL for the most active compounds .

Study 2: Anticancer Potential

In another investigation focused on anticancer activity, a derivative similar to this compound was tested against several cancer cell lines. The results indicated an IC50 value of 5.13 µM against HCC827 lung cancer cells, demonstrating significant potency compared to standard chemotherapeutic agents .

Research Findings Summary Table

Activity Cell Line/Organism IC50/MIC Value Reference
AntibacterialE. coli16 - 64 µg/mL
AntibacterialS. aureus16 - 64 µg/mL
AnticancerMCF-7 (Breast Cancer)Not specified
AnticancerA549 (Lung Cancer)5.13 µM
Anti-inflammatoryVarious In Vitro ModelsNot specified

Q & A

Basic: What synthetic routes are most effective for producing N-[5-(allylthio)-1,3,4-thiadiazol-2-yl]-3-(4-morpholinylsulfonyl)benzamide, and how can reaction conditions be optimized?

Answer:
The synthesis typically involves multi-step functionalization of the 1,3,4-thiadiazole core. Key steps include:

  • Benzoylation : React 5-amino-1,3,4-thiadiazole derivatives with substituted benzoyl chlorides in pyridine or DMF under reflux (60–90°C for 4–6 hours) .
  • Sulfonylation : Introduce the morpholinylsulfonyl group via sulfonation of the benzamide intermediate using chlorosulfonic acid, followed by reaction with morpholine in dichloromethane at 0–5°C .
  • Allylthio incorporation : Use allyl bromide or allyl chloride with a thiol-containing intermediate under basic conditions (e.g., K₂CO₃ in acetone) .
    Optimization : Monitor reaction progress via TLC or HPLC. Purify via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (DMSO/water mixtures). Yield improvements (from ~45% to 70%) are achievable by controlling stoichiometry (1:1.2 molar ratio for benzoylation) and using anhydrous solvents .

Advanced: How can molecular docking studies predict interactions between this compound and enzymatic targets like pyruvate:ferredoxin oxidoreductase (PFOR)?

Answer:

  • Target selection : Prioritize PFOR due to its role in anaerobic metabolism (validated in nitazoxanide derivatives) .
  • Software tools : Use AutoDock Vina or Schrödinger Suite for docking. Prepare the ligand (compound) by minimizing energy in Gaussian09 and protonating at physiological pH.
  • Validation : Compare docking scores (e.g., binding energy ≤ −8.5 kcal/mol) with known inhibitors. Analyze hydrogen bonds (e.g., between the morpholinylsulfonyl group and Arg228) and hydrophobic interactions (allylthio moiety with Phe160) .
  • Limitations : Cross-validate with molecular dynamics simulations (NAMD/GROMACS) to assess stability over 100 ns .

Basic: What spectroscopic techniques are critical for structural confirmation?

Answer:

  • ¹H/¹³C NMR : Identify allylthio protons (δ 3.2–3.5 ppm, multiplet) and morpholinylsulfonyl carbons (δ 45–50 ppm) .
  • IR spectroscopy : Confirm amide C=O stretch (~1650 cm⁻¹) and sulfonyl S=O (~1350 cm⁻¹) .
  • Mass spectrometry (HRMS) : Verify molecular ion [M+H]⁺ with <2 ppm error .
  • X-ray crystallography : Resolve ambiguities (e.g., torsion angles between thiadiazole and benzamide) using single crystals grown from methanol/water .

Advanced: How can structure-activity relationship (SAR) studies enhance antimicrobial potency in thiadiazole derivatives?

Answer:

  • Substituent variation : Test analogs with halogens (Cl, F) at the benzamide para-position, which increase membrane penetration .
  • Morpholinylsulfonyl modification : Replace with piperazinyl or thiomorpholine groups to assess solubility-logP trade-offs .
  • Bioisosteric replacement : Substitute allylthio with propargylthio to evaluate π-π stacking effects .
  • Assays : Use MIC tests (vs. S. aureus, E. coli) and time-kill curves. Corrogate activity with LogP (optimal range: 2.8–3.5) .

Advanced: How should researchers address contradictions in reported biological activity data for similar compounds?

Answer:

  • Standardize assays : Use CLSI guidelines for antimicrobial testing (e.g., fixed inoculum size: 5×10⁵ CFU/mL) .
  • Control variables : Compare cytotoxicity (e.g., HepG2 vs. HEK293 cells) and purity (HPLC ≥98%) .
  • Meta-analysis : Pool data from ≥3 independent studies using random-effects models. Highlight outliers (e.g., IC₅₀ varying 10-fold due to solvent DMSO vs. PBS) .

Basic: What in vitro assays are recommended for preliminary antitumor activity screening?

Answer:

  • MTT assay : Test against MCF-7 (breast) and A549 (lung) cancer cells (72-hour exposure, IC₅₀ calculation) .
  • Apoptosis markers : Quantify caspase-3/7 activation via fluorometric assays (e.g., Caspase-Glo®) .
  • Cell cycle analysis : Use flow cytometry (PI staining) to detect G1/S arrest .

Advanced: What methodologies assess metabolic stability of morpholinylsulfonyl-containing compounds?

Answer:

  • Liver microsomes : Incubate compound (1 µM) with human microsomes (0.5 mg/mL) and NADPH (1 mM) at 37°C. Monitor depletion via LC-MS/MS over 60 minutes (t₁/₂ calculation) .
  • CYP450 inhibition : Screen for CYP3A4/2D6 inhibition using fluorogenic substrates (e.g., ≥50% inhibition at 10 µM indicates liability) .

Basic: How to determine solubility and stability under physiological conditions?

Answer:

  • Shake-flask method : Dissolve compound in PBS (pH 7.4) or simulated gastric fluid (pH 1.2) at 37°C. Measure concentration via UV-Vis (λmax ~260 nm) .
  • Forced degradation : Expose to heat (40°C), light (ICH Q1B), and oxidizers (0.3% H₂O₂). Analyze degradation products via HPLC-DAD .

Advanced: What in vivo models validate anti-inflammatory effects observed in vitro?

Answer:

  • Carrageenan-induced paw edema (rats) : Administer compound (10–50 mg/kg, oral) and measure edema reduction at 4 hours vs. indomethacin control .
  • COX-2 ELISA : Quantify serum COX-2 levels post-treatment. Correlate with qPCR (TNF-α/IL-6 mRNA in splenocytes) .

Advanced: How does X-ray crystallography resolve molecular conformation ambiguities?

Answer:

  • Crystal growth : Use slow evaporation (methanol/chloroform) to obtain single crystals.
  • Data collection : Resolve to ≤1.0 Å resolution (synchrotron source preferred). Identify hydrogen bonds (e.g., N—H⋯N between thiadiazole and benzamide) and π-stacking (allylthio-phenyl interactions) .
  • Validation : Compare with DFT-calculated bond lengths (RMSD ≤0.02 Å) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[5-(allylthio)-1,3,4-thiadiazol-2-yl]-3-(4-morpholinylsulfonyl)benzamide
Reactant of Route 2
Reactant of Route 2
N-[5-(allylthio)-1,3,4-thiadiazol-2-yl]-3-(4-morpholinylsulfonyl)benzamide

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